![molecular formula C16H32O2 B3044209 Hexadecanoic-7,7,8,8-D4 acid CAS No. 75736-49-1](/img/structure/B3044209.png)
Hexadecanoic-7,7,8,8-D4 acid
Overview
Description
Hexadecanoic-7,7,8,8-D4 acid, also known as Palmitic Acid-d4, is a useful isotopically labeled research compound . It has a molecular formula of C16H28D4O2 and a molecular weight of 260.45 .
Synthesis Analysis
Hexadecanoic-7,7,8,8-D4 acid is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is typically supplied as a neat, solid substance and stored at room temperature . The synthesis of this compound is not explicitly detailed in the available resources.Molecular Structure Analysis
The molecular structure of Hexadecanoic-7,7,8,8-D4 acid consists of a straight-chain, sixteen-carbon, saturated long-chain fatty acid . The InChI representation of the molecule isInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2
. Physical And Chemical Properties Analysis
Hexadecanoic-7,7,8,8-D4 acid is a solid substance at room temperature . It has a molecular weight of 260.45 g/mol . Other computed properties include a XLogP3 of 6.4, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 14 .Scientific Research Applications
Metabolic Syndrome Research
Palmitic Acid-d4 is a common fatty acid in the human diet and serves as a signaling molecule regulating the progression and development of metabolic syndrome . It plays a crucial role in understanding the interplay between health and nutrition, especially in the context of high-fat diets .
Cardiovascular Diseases Research
Research has shown that Palmitic Acid-d4 is involved in the development of cardiovascular diseases . The atherogenic potential of palmitic acid and its stereospecific position in triacylglycerols are areas of active research .
Cancer Research
Palmitic Acid-d4 is also being studied for its role in cancer development . Understanding how this compound interacts with molecular targets can provide insights into disease progression and potential therapeutic strategies .
Neurodegenerative Diseases Research
Emerging evidence suggests that Palmitic Acid-d4 may play a role in the development of neurodegenerative diseases . Further research is needed to understand the specific targets and signaling pathways regulated by this compound .
Inflammation Research
Palmitic Acid-d4 is being studied for its role in inflammation . It’s believed to serve as a signaling molecule that can regulate the progression and development of inflammatory conditions .
Stable Isotope Labeled (SIL) Lipids Research
Hexadecanoic-7,7,8,8-D4 acid is a product in the category of Stable Isotope Labeled (SIL) Lipids . It’s used in research to study the properties and behaviors of lipids in various biological systems .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7,7,8,8-tetradeuteriohexadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-YQUBHJMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic-7,7,8,8-D4 acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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